molecular formula C20H12ClIN2O2 B11700763 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

Cat. No.: B11700763
M. Wt: 474.7 g/mol
InChI Key: GGHVBCMXERBGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is a complex organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and an iodinated benzamide moiety

Properties

Molecular Formula

C20H12ClIN2O2

Molecular Weight

474.7 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

InChI

InChI=1S/C20H12ClIN2O2/c21-16-4-2-1-3-15(16)20-24-17-11-14(9-10-18(17)26-20)23-19(25)12-5-7-13(22)8-6-12/h1-11H,(H,23,25)

InChI Key

GGHVBCMXERBGSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions. The resulting benzoxazole intermediate is then subjected to further functionalization.

To introduce the chlorophenyl group, the benzoxazole intermediate is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The final step involves the iodination of the benzamide moiety using iodine and a suitable oxidizing agent like potassium iodide in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodinated benzamide to its corresponding amine.

    Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl and iodinated benzamide groups may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Uniqueness

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the iodinated benzamide moiety can enhance its potential as a radiolabeled compound for imaging studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.